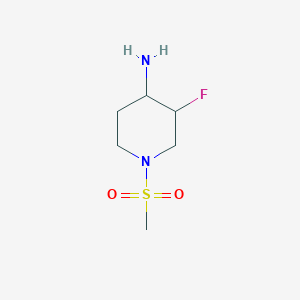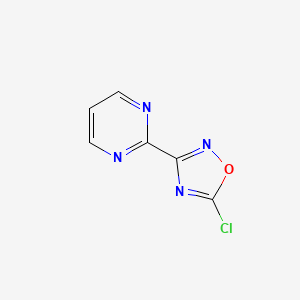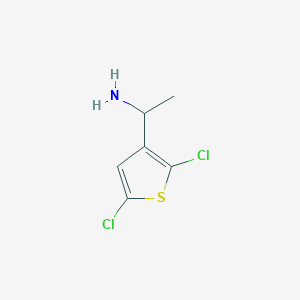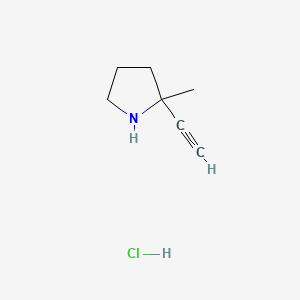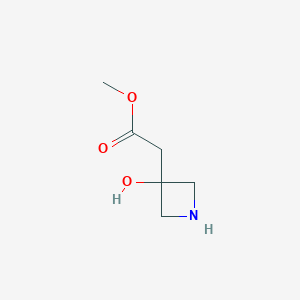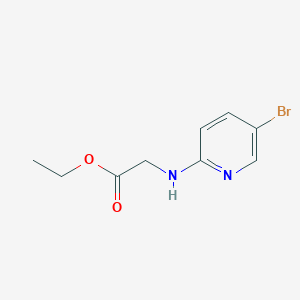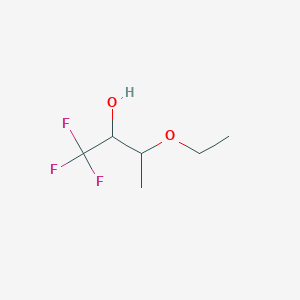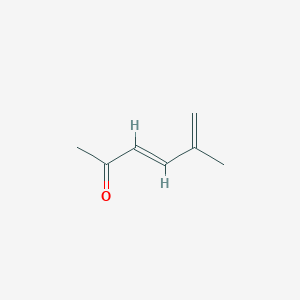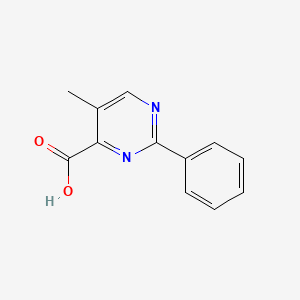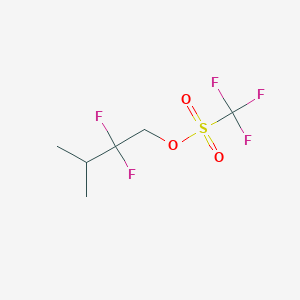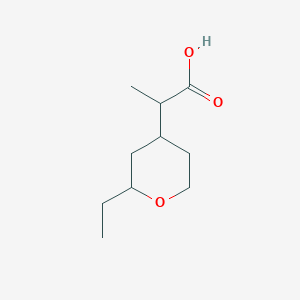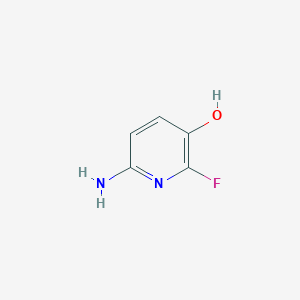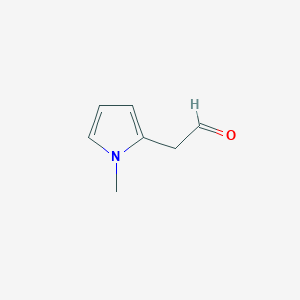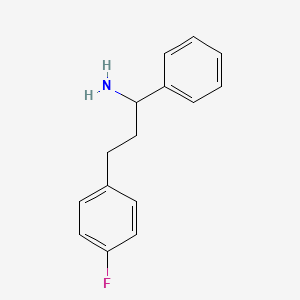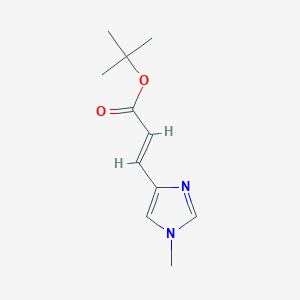
tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate is an organic compound that features a tert-butyl ester group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. This can be achieved using various catalysts and reaction conditions, such as acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the alkene moiety.
Reduction: Reduction reactions could target the alkene group, converting it to an alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the imidazole ring.
Reduction: The major product would be the corresponding alkane.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with biological activity.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly for diseases where imidazole derivatives have shown efficacy.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate exerts its effects would depend on its specific biological target. Typically, imidazole derivatives interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate: Lacks the methyl group on the imidazole ring.
Ethyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate: Has an ethyl ester group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl ester group and the methyl substitution on the imidazole ring may confer unique steric and electronic properties, potentially affecting the compound’s reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-13(4)8-12-9/h5-8H,1-4H3/b6-5+ |
Clé InChI |
GLWIZNUQZIEYFL-AATRIKPKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CN(C=N1)C |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CN(C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


